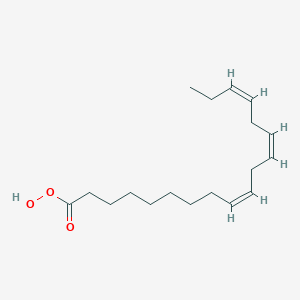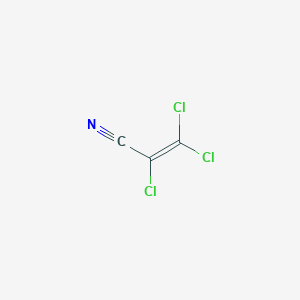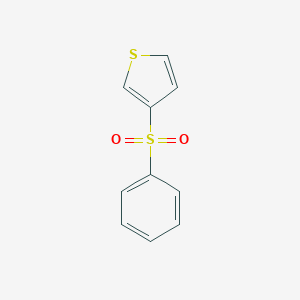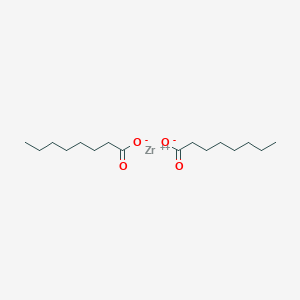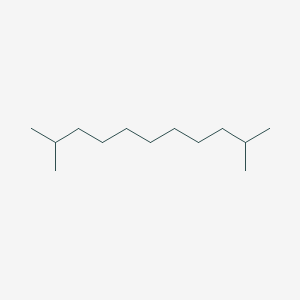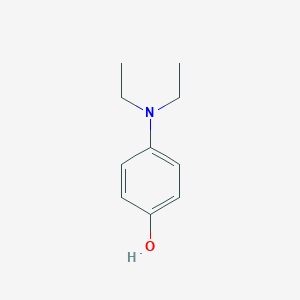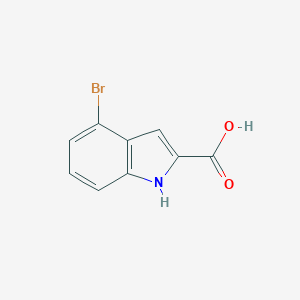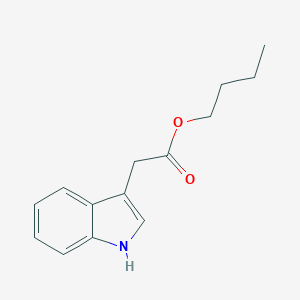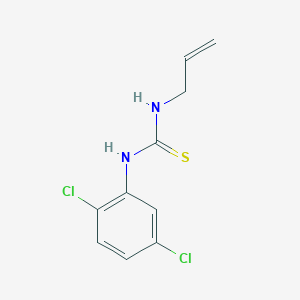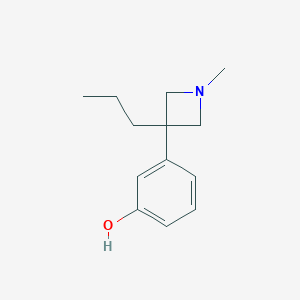
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a member of the azetidine family, which is a class of organic compounds that contain a four-membered nitrogen-containing ring. MPAA has been shown to have a number of interesting properties that make it useful for a variety of research applications.
Mecanismo De Acción
The mechanism of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to interact with a number of different neurotransmitter systems, including the dopamine, serotonin, and acetylcholine systems. It has been suggested that Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- may work by increasing the release of certain neurotransmitters, or by blocking the reuptake of others.
Efectos Bioquímicos Y Fisiológicos
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two neurotransmitters that are involved in mood regulation. It has also been shown to have antioxidant properties, which may make it useful for protecting against oxidative damage in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in lab experiments is that it is relatively easy to synthesize in large quantities. It is also relatively stable, which makes it easy to handle and store. One limitation of using Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for research on Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)-. One area that is of particular interest is its potential as a therapeutic agent for the treatment of neurological disorders. Another area of interest is its potential as a tool for studying the mechanisms of action of various neurotransmitters. Further research is needed to fully understand the mechanisms of action of Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- and to explore its potential applications in the field of scientific research.
Métodos De Síntesis
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- can be synthesized using a number of different methods. One common method involves the reaction of 1-methyl-3-propylazetidine with phenylmagnesium bromide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 1-methyl-3-propylazetidine with phenylacetic acid, followed by decarboxylation with heat. Both of these methods have been shown to be effective for synthesizing Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- in high yields.
Aplicaciones Científicas De Investigación
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been used in a number of scientific research applications. One area where it has been studied extensively is in the field of neuroscience. Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- has been shown to have a number of interesting properties that make it useful for studying the mechanisms of action of various neurotransmitters. It has also been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
17184-83-7 |
|---|---|
Nombre del producto |
Phenol, 3-(1-methyl-3-propyl-3-azetidinyl)- |
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
3-(1-methyl-3-propylazetidin-3-yl)phenol |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14(2)10-13)11-5-4-6-12(15)8-11/h4-6,8,15H,3,7,9-10H2,1-2H3 |
Clave InChI |
CFDYNSALJJBAEH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Otros números CAS |
17184-83-7 |
Sinónimos |
1-Methyl-3-propyl-3-(3-hydroxyphenyl)azetidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



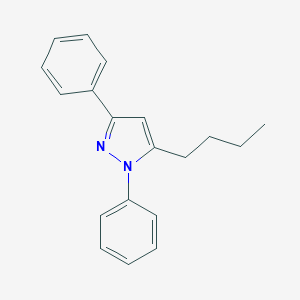
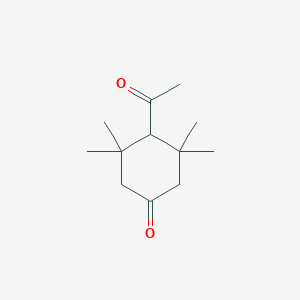
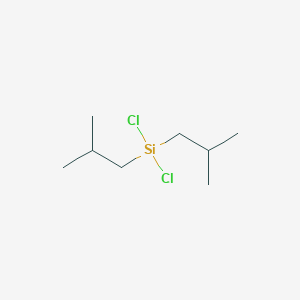
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)
